molecular formula C6H13NSi B1354364 2-Trimethylsilanyl-propionitrile CAS No. 18151-58-1

2-Trimethylsilanyl-propionitrile

Cat. No. B1354364
CAS RN: 18151-58-1
M. Wt: 127.26 g/mol
InChI Key: WISPPBDNOQXVLN-UHFFFAOYSA-N
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Description

2-Trimethylsilanyl-propionitrile is a chemical compound with the CAS Number: 18151-58-1 and a molecular weight of 127.26 . Its IUPAC name is 2-(trimethylsilyl)propanenitrile .


Synthesis Analysis

The synthesis of 2-Trimethylsilanyl-propionitrile involves a reaction with tris(dibenzylideneacetone)dipalladium(0) and zinc(II) fluoride in N,N-dimethyl-formamide at 90℃ for 18 hours .


Molecular Structure Analysis

The molecular structure of 2-Trimethylsilanyl-propionitrile contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, and 1 aliphatic nitrile .


Chemical Reactions Analysis

2-Trimethylsilanyl-propionitrile has been used as a catalyst in various reactions, including the cyclopropanation of olefins . It has also been involved in the hydrolysis of nitrile compounds in near-critical water .


Physical And Chemical Properties Analysis

2-Trimethylsilanyl-propionitrile is a compound with a molecular weight of 127.26 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • Electrolyte Solvent for Lithium-Ion Batteries : 2-Trimethylsilanyl-propionitrile has been explored as a non-volatile solvent for lithium-ion battery electrolytes, offering enhanced safety and thermal and chemical stability compared to conventional volatile carbonate electrolytes (Pohl et al., 2015).

  • Enzymatic Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of (R)-2-trimethylsilyl-2-hydroxyl-propionitrile, catalyzed by (R)-oxynitrilase contained in defatted apple seed meal, showing high substrate conversion and product enantiomeric excess (Li et al., 2010).

  • Gas Phase Chemistry Studies : Research on the unimolecular decompositions of ω-silyl-substituted alkane nitriles complexed with "bare" Co+ cations highlights the selectivity of the Co+-mediated bond activations and provides insights into reaction mechanisms (Hornung et al., 1997).

  • Silylation of Nitriles : Studies on the silylation of α-ethylenic nitriles using trimethylchlorosilane, leading to the formation of various silylation compounds, have been conducted, offering insights into the reaction mechanisms and potential applications (Bolourtchian et al., 1971).

  • Study of β-Cyanoethyl Anion : The synthesis and investigation of β-cyanoethyl anion in the gas phase through fluoride-induced desilylation of 3-(trimethylsilyl)propionitrile have been reported, providing valuable data on its reactivity and thermodynamic properties (Merrill et al., 1996).

  • Catalysis in Chemical Reactions : The use of 2-trimethylsilanyl-propionitrile in catalysis, as demonstrated in the addition of silanes to benzaldehyde catalyzed by KF loaded on alumina, indicates its potential as a catalyst or reactant in organic synthesis (Kawanami et al., 2003).

  • Application in Ophthalmic Lens Materials : The copolymerization of acrylic monomers and silane group containing titanium carbide nanoparticles, using compounds like 2-(Trimethylsiloxy)ethyl methacrylate, for application in ophthalmic lens materials showcases the compound's relevance in material science (Lee & Sung, 2021).

properties

IUPAC Name

2-trimethylsilylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NSi/c1-6(5-7)8(2,3)4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISPPBDNOQXVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473370
Record name Propanenitrile, 2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trimethylsilanyl-propionitrile

CAS RN

18151-58-1
Record name 2-(Trimethylsilyl)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18151-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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